2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

Lipophilicity Drug Discovery Pharmacokinetics

Choose 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid for lead optimization programs. Its ortho-OH enables intramolecular H-bonding and metal chelation, while the para-SCF3 group boosts logP by ~1.1 units versus salicylic acid (>10× lipophilicity; logP 3.33). The dual carboxylic acid/phenolic hydroxyl handles allow sequential orthogonal functionalization—amides, esters, ethers—without protecting groups. This regioisomeric scaffold is a privileged starting point for CNS-penetrant candidates and agrochemical intermediates. Consistent 98% purity minimizes side reactions in Pd-catalyzed couplings and C–H activations, ensuring batch-to-batch reproducibility for medicinal chemistry campaigns.

Molecular Formula C8H5F3O3S
Molecular Weight 238.19 g/mol
CAS No. 129644-58-2
Cat. No. B6292467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid
CAS129644-58-2
Molecular FormulaC8H5F3O3S
Molecular Weight238.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SC(F)(F)F)C(=O)O)O
InChIInChI=1S/C8H5F3O3S/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3,12H,(H,13,14)
InChIKeyDJJHXLKWYRDHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-trifluoromethylsulfanyl-benzoic Acid (CAS 129644-58-2) – Chemical Identity and Class Differentiation for Procurement


2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid (CAS 129644-58-2) is a fluorinated benzoic acid derivative characterized by a 2-hydroxy substitution and a 5-trifluoromethylsulfanyl (-SCF3) group [1]. This compound belongs to the class of trifluoromethylthio-substituted aromatic carboxylic acids, a family of building blocks extensively applied in medicinal chemistry and agrochemical synthesis due to the unique physicochemical properties conferred by the -SCF3 moiety—high lipophilicity, strong electron-withdrawing capability, and enhanced metabolic stability [2]. The specific 2-hydroxy-5-SCF3 regioisomeric arrangement distinguishes this compound from its 3- or 4-substituted analogs and from the parent salicylic acid scaffold, offering a distinct steric and electronic profile for derivatization and biological target engagement.

Why 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic Acid Cannot Be Substituted with Common Salicylic Acid Analogs


Simple substitution with unsubstituted salicylic acid (CAS 69-72-7) or even other regioisomeric trifluoromethylthio-benzoic acids fails to replicate the precise steric, electronic, and physicochemical signature of 2-hydroxy-5-trifluoromethylsulfanyl-benzoic acid. The ortho-hydroxy group enables intramolecular hydrogen bonding that modulates acidity and metal-chelating capacity, while the para-positioned -SCF3 group imparts a logP increase of approximately 1.1 units relative to salicylic acid—translating to a >10-fold increase in lipophilicity [1]. Furthermore, the 5-substitution pattern places the strongly electron-withdrawing -SCF3 moiety in conjugation with the carboxylate, whereas 3- or 4-substituted analogs (e.g., CAS 946-65-6, CAS 330-17-6) exhibit different electronic distribution and, consequently, divergent reactivity in cross-coupling and condensation reactions [2]. These structural nuances directly impact the compound's utility as a building block in medicinal chemistry campaigns where subtle alterations in pharmacokinetic properties or target binding dictate lead optimization outcomes.

Quantitative Differentiation Evidence for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic Acid


Elevated Lipophilicity (logP 3.33) Distinguishes This Compound from Salicylic Acid and 4-SCF3 Analogs

The target compound exhibits a calculated logP of 3.33 [1], significantly exceeding that of unsubstituted salicylic acid (logP 2.26) [2] and the 4-position trifluoromethylthio isomer (logP 2.9967) [3]. The logP difference of 1.07 units versus salicylic acid corresponds to an approximate 11.7-fold increase in octanol-water partition coefficient, indicating markedly enhanced membrane permeability potential.

Lipophilicity Drug Discovery Pharmacokinetics

Higher Commercial Purity (98%) Versus Typical 95% for Similar Trifluoromethylthio Benzoic Acids

Commercially, 2-hydroxy-5-trifluoromethylsulfanyl-benzoic acid is available at 98% purity from suppliers such as Leyan , whereas closely related analogs—including 4-trifluoromethylthiosalicylic acid (CAS 28174-98-3) and 3-(trifluoromethylthio)benzoic acid (CAS 946-65-6) —are routinely offered at 95% purity. The 3% absolute purity difference reduces the burden of post-purchase purification and minimizes byproduct interference in sensitive downstream reactions.

Purity Procurement Synthetic Intermediate

Unique Dual-Functional Handle (2-OH + 5-SCF3) Enables Divergent Synthetic Pathways Inaccessible to Non-Hydroxylated Analogs

Unlike 3- or 4-(trifluoromethylthio)benzoic acids that lack the ortho-hydroxy group, 2-hydroxy-5-trifluoromethylsulfanyl-benzoic acid presents two distinct reactive sites for orthogonal derivatization: the carboxylic acid (susceptible to esterification, amidation) and the phenolic hydroxyl (available for etherification, sulfonation, or metal chelation) [1]. This dual functionality is absent in non-hydroxylated trifluoromethylthio benzoic acids (e.g., CAS 330-17-6, CAS 946-65-6) and in salicylic acid derivatives lacking the -SCF3 group [2].

Synthetic Chemistry Building Block Derivatization

Trifluoromethylthio Group Confers Enhanced Metabolic Stability Relative to Non-Fluorinated Analogs

The trifluoromethylthio (-SCF3) substituent is well-documented to increase metabolic stability by resisting oxidative metabolism at the sulfur atom and by elevating the molecule's overall oxidative threshold [1]. While direct comparative microsomal stability data for this specific compound are not publicly available, the -SCF3 group's high lipophilicity (Hansch πR = 1.44) and strong electron-withdrawing character (σp = 0.50) are established across multiple chemical series to reduce CYP-mediated clearance compared to methylthio (-SCH3) or unsubstituted analogs [2].

Metabolic Stability Drug Metabolism Fluorine Chemistry

Recommended Application Scenarios for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic Acid


Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity

In drug discovery programs where target engagement is limited by poor membrane permeability, 2-hydroxy-5-trifluoromethylsulfanyl-benzoic acid serves as a privileged scaffold. Its logP of 3.33 [1]—substantially higher than salicylic acid (logP 2.26)—enables better partitioning into lipid bilayers, potentially improving oral absorption and CNS penetration. This makes it particularly suitable for central nervous system (CNS) drug candidates and for targets expressed in intracellular compartments.

Synthesis of Complex Polyfunctional Molecules via Orthogonal Derivatization

The presence of both a carboxylic acid and a phenolic hydroxyl group allows for sequential, orthogonal functionalization without requiring protecting group strategies. This dual-handle architecture is ideal for constructing libraries of amides, esters, ethers, and metal-chelating ligands, enabling rapid exploration of chemical space around the trifluoromethylthio-salicylic acid core [2].

Building Block for Fluorinated Agrochemical Intermediates

The trifluoromethylthio group is a privileged motif in modern agrochemicals due to its metabolic stability and favorable physicochemical properties [3]. 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid can be employed as a key intermediate in the synthesis of herbicides, fungicides, or insecticides, leveraging the -SCF3 group's resistance to environmental degradation while the carboxylic acid provides a handle for conjugation to bioactive moieties.

High-Purity Starting Material for Sensitive Catalytic Reactions

For palladium-catalyzed cross-couplings, C-H activation reactions, or other transformations sensitive to impurities, the 98% commercial purity of this compound reduces side reactions and improves yield reproducibility compared to lower-purity alternatives. This is especially critical in reaction screening campaigns where batch-to-batch variability can obscure structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-5-trifluoromethylsulfanyl-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.